2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a morpholine ring fused to a pyridopyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with morpholine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or ethanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Elevated temperatures, typically around 100-150°C
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyridopyrimidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, particularly in oncology and neurology.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(morpholin-4-yl)-quinolin-4-one
- 2-(morpholin-4-yl)-pyrido[1,2-a]pyrimidin-4-one
- 5-furan-2-yl-2-(2-morpholin-4-yl-2-oxo-ethylsulfanyl)-3-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Uniqueness
Compared to these similar compounds, 2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific structural features and the resulting biological activity. Its unique combination of a morpholine ring and a pyridopyrimidinone core provides distinct pharmacological properties, making it a valuable scaffold for drug development.
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Properties
CAS No. |
1410669-05-4 |
---|---|
Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
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